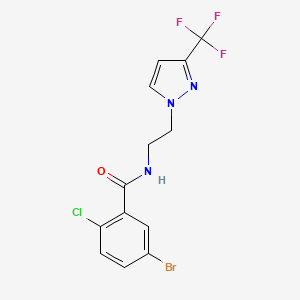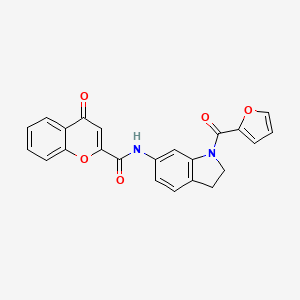
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. FIIN-4 belongs to the class of kinase inhibitors and has been shown to selectively inhibit the activity of fibroblast growth factor receptor 1 and 2 (FGFR1/2).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of compounds related to N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide often involves coupling reactions, electrophilic substitution, and cycloaddition reactions. For instance, the coupling of quinoline-6-amine with furan-2-carbonyl chloride followed by treatment with P2S5 and oxidation provides a method for creating furan- and quinoline-containing compounds (El’chaninov & Aleksandrov, 2017). Similarly, the synthesis of Schiff bases containing the indole moiety and their derivatives has been explored, showcasing the chemical versatility of these compounds (Saundane & Mathada, 2015).
Biological Evaluation and Potential Therapeutic Applications
Several studies have focused on evaluating the biological activities of these compounds, including their antioxidant, antibacterial, and anticancer properties. A notable example is the synthesis and biological evaluation of Schiff bases containing indole moiety, which were tested for antioxidant and antimicrobial activities, revealing potential therapeutic applications (Saundane & Mathada, 2015). Another study reports on indolyl-4H-chromene-3-carboxamides synthesized through a one-pot three-component protocol, which showed good antioxidant activity and promising results against bacterial strains (Subbareddy & Sumathi, 2017).
Molecular Docking and Anticholinesterase Activity
The anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety has been studied, demonstrating significant activity towards acetylcholinesterase (AChE). This suggests their potential use in treating diseases related to cholinesterase malfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Structural Analysis and Applications
The study of crystal structures of these compounds provides insight into their potential intermolecular interactions and stability. For example, the crystal structure analysis of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate revealed extensive hydrogen-bonding interactions, which could influence the compound's biological activity (Zhao & Zhou, 2009).
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-18-13-21(30-19-5-2-1-4-16(18)19)22(27)24-15-8-7-14-9-10-25(17(14)12-15)23(28)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEMASMSMHSDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B2773384.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2773385.png)

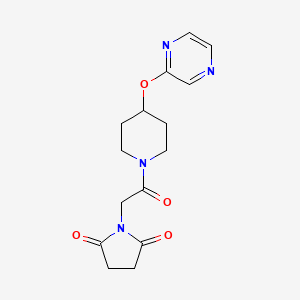
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773391.png)
![2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2773392.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2773394.png)
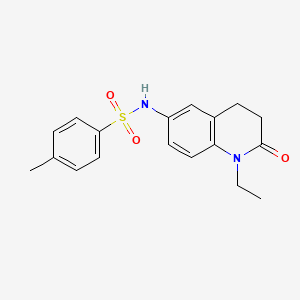
![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)
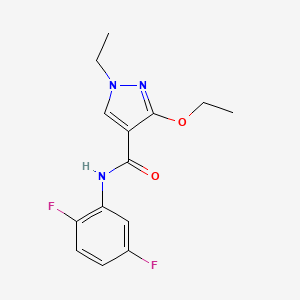
![benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2773401.png)
![methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2773403.png)
